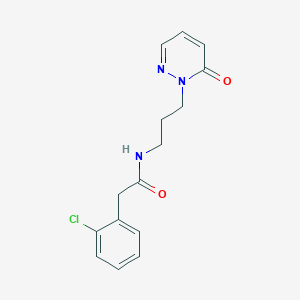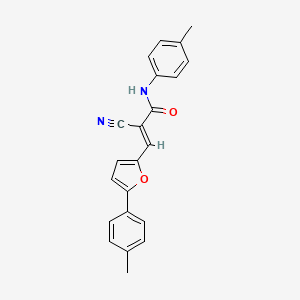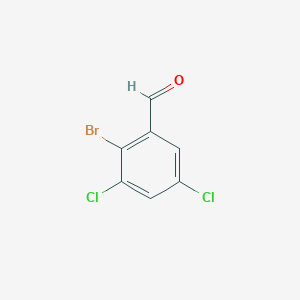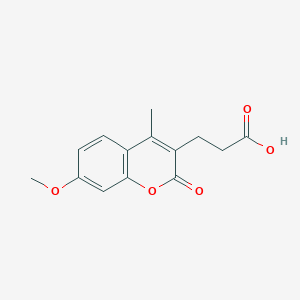![molecular formula C18H19ClFN3O B2862846 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708231-64-5](/img/structure/B2862846.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and fluorophenyl groups, which are commonly used in medicinal chemistry due to their ability to modulate the properties of the parent compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Applications De Recherche Scientifique
Pharmaceutical Drug Development
Piperazine derivatives are commonly used in the development of pharmaceutical drugs due to their versatility and biological activity. They serve as building blocks for creating compounds that interact with various receptors in the body. For instance, piperazine structures are found in drugs like aripiprazole and sildenafil, which are used to treat psychiatric disorders and erectile dysfunction, respectively .
Antiviral Agents
Research has shown that certain piperazine derivatives exhibit potent antiviral properties. These compounds can be designed to inhibit the replication of viruses, including influenza and HIV, by interfering with viral enzymes or blocking receptor sites necessary for viral entry into host cells .
Anticancer Research
Piperazine derivatives are explored for their potential use in anticancer therapy. They can be engineered to target specific pathways involved in cancer cell proliferation and survival. Some piperazine compounds have been evaluated for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells .
Biochemistry and Enzyme Inhibition
In biochemistry, piperazine derivatives are used to study enzyme function and to develop enzyme inhibitors. These compounds can bind to the active sites of enzymes, modulating their activity, which is valuable in understanding metabolic pathways and designing drugs that can control enzymatic reactions involved in diseases .
Agriculture and Pest Control
The structural flexibility of piperazine derivatives allows them to be used in agriculture for the development of pesticides and insecticides. They can act on the nervous system of pests, leading to effective pest control solutions that help protect crops and improve agricultural productivity .
Material Science
In material science, piperazine derivatives can contribute to the synthesis of novel materials with specific properties. They can be incorporated into polymers to enhance flexibility, durability, or to introduce specific functional groups that can interact with other substances, which is beneficial in creating advanced materials for various applications .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNOJZOKTCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)
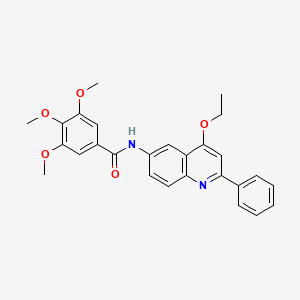

![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
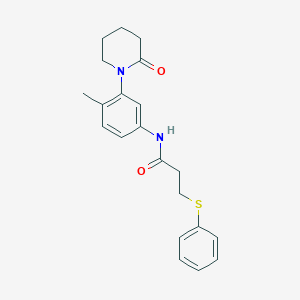
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)


![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
